Journal Name:International Journal of Bifurcation and Chaos
Journal ISSN:0218-1274
IF:2.45
Journal Website:http://www.worldscinet.com/ijbc/
Year of Origin:1991
Publisher:World Scientific Publishing Co. Pte Ltd
Number of Articles Per Year:228
Publishing Cycle:Monthly
OA or Not:Not
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-06-24 , DOI:
10.1002/cjoc.202300274
A novel type of A-type nanogrids (AGs) with axial and central chirality was synthesized via Friedel-Crafts gridization of thiophenes and difluorenyl biaromatic derivatives, yielding 9–30%. Additionally, the effect of stereoisomers of 1,1’-binaphthyl difluorenols (BINDFOH) was investigated to demonstrate that R/S-BINDFOH is more advantageous for the synthesis of AGs than Mix-BINDFOH. Furthermore, Tests on OFET memory devices showed that AGs have a larger storage window, indicating potential for data storage applications.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-06-28 , DOI:
10.1002/cjoc.202300277
The PdI2/KI-catalyzed oxidative carbonylation of 4-(2-aminophenyl)-3-yn-1-ols, bearing two potential nucleophilic groups in suitable position selectively leads to dihydrofuroquinolinone derivatives in fair to high yields (60%—89%) and excellent turnover numbers (180—267 mol of product per mol of Pd) over 19 examples, through a mechanistic pathway involving initial O-cyclization followed by N-cyclocarbonylation. In such process, the selective catalytic construction of two rings and three new bonds is achieved in one synthetic step to afford high value added fused heterocyclic structures starting from readily available materials.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-07-13 , DOI:
10.1002/cjoc.202300267
Here, we combined the photon antibunching analysis, fluorescence correlation spectroscopy, and time-domain fluorescence lifetime imaging microscopy (TD-FLIM) to study the emission properties of a representative AIE-luminogen—4,4’-(benzo[c][1,2,5] thiadiazole-4,7-diyl)bis(N, N-diphenylaniline) (TPA-BT) at the single emitter level in tetrahydrofuran (THF)/water solution where water is a non-solvent for TPA-BT. Our findings suggest that, at a constant water fraction in the solution, the size of TPA-BT aggregates increases with the TPA-BT concentration; TPA-BT aggregates are not a quantum emitter at room temperature in solution. Moreover, utilizing TD-FLIM and a gel trapping technique allowed us to study the fluorescence lifetime of individual TPA-BT aggregates. Adding a polar solvent like water does not result in an overall decrease in fluorescence lifetime. Rather, it causes the fluorescence lifetime distribution to become wider, and only some molecules experience a decrease in their fluorescence lifetime. These results could represent a step forward in further understanding the photophysics of AIE-luminogens.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-07-27 , DOI:
10.1002/cjoc.202300244
This review presents a comprehensive examination of fully conjugated covalent organic frameworks (COFs), which constitute an emerging class of porous materials with immense potential for diverse applications. This article focuses on diversified fully conjugated COFs, including sp2 carbon-carbon linkages, pyrazine linkages, benzobisoxazole linkages, dioxin linkages, β-aminoalkenone linkages, etc. The synthesis techniques and structural attributes of these COFs are expounded upon in great detail, along with their potential applications in various fields. The review thus provides a valuable resource for researchers keen on delving into the synthesis and applications of fully conjugated COFs, thereby highlighting their potential for developing novel functional materials with distinctive properties.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-07-27 , DOI:
10.1002/cjoc.202300346
Transition metal-catalyzed carbonylation reactions represent a direct and atom-economical approach to synthesize carbonyl compounds or their derivatives by using CO as a cheap and readily available C1 feedstock. While carbonylation of C(sp2)-hybridized electrophiles (e.g. aryl halides) is well developed, carbonylation of less reactive unactivated alkyl electrophiles remains challenging. Recently, the use of earth-abundant base metals including Cu, Co, Mn, Fe, Ni as catalysts has enabled advances in carbonylative coupling of alkyl electrophiles for approaching diverse carbonyl compounds or their derivatives, notably, some of which are of synthetic importance but difficult to be synthesized through previous reported methods. Herein, we have summarized and discussed these recent achievements in base-metal-catalyzed carbonylative C–C, C–N, C–O, C–X coupling and other carbonylation reactions of unactivated alkyl electrophiles using CO as C1 source.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-07-16 , DOI:
10.1002/cjoc.202300373
A thermally-induced multi-component reaction of CF3-substituted imidoyl sulfoxonium ylides (TFISYs), amines and (triphenylphosphonio)difluoroacetate (PDFA) has been developed, allowing a facile access to 2-trifluoromethyl-4-aminoquinolines in high yields. The reaction proceeds smoothly with or without the addition of sulfur and utilizes difluorocarbene as a C1 synthon under simply heating conditions. Mechanistic study reveals that in-situ generated thiocarbonyl fluoride, isothiocyanate or gem-difluoroalkene might act as the key reaction intermediates.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-07-15 , DOI:
10.1002/cjoc.202300349
A deuterated methylthiolating reagent with a broad spectrum, designated as DMTP, has been ingeniously formulated. This new reagent can be produced with high efficiency through the simple combination of commercially available methyl 3-thiopropanoate and CD3I. This novel SCD3 reagent exhibits excellent reactivity with electrophiles such as alkyl iodides, benzyl chlorides, aryl halides (I, Br) and aryl triflates, resulting in high levels of deuterium content (99% D). Representative deuterated methylthiolated biomolecules, such as Sulfoxaflor, have been synthesized for use in pharmaceutical discovery and development.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-07-15 , DOI:
10.1002/cjoc.202300353
The intensive use of antibiotics intensifies the development of bacterial resistance, which has become a serious problem globally. Methicillin-resistant Staphylococcus aureus (MRSA) has resulted in significant morbidity and mortality. Therefore, it is an urgent need to develop new antimicrobial drugs and administration methods. Herein, we report a dual functional diblock copolymer PLL20-b-PBLG20, which was prepared by superfast and water-insensitive polymerization on N-carboxyanhydrides (NCA) initiated by tetraalkylammonium carboxylate. In addition to direct antimicrobial activity, PLL20-b-PBLG20 also exerts a synergistic bactericidal effect against MRSA with curcumin, a plant extract with antibacterial property. Moreover, PLL20-b-PBLG20 successfully encapsulates curcumin to form nanoparticles via self-assembly. The combination of dual functional PLL20-b-PBLG20 and curcumin holds promise in combating MRSA infections.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-07-10 , DOI:
10.1002/cjoc.202300348
Recent decades have witnessed a rapid development of the lanthanide silicon chemistry. In this research, by reacting [(THF)3LiSiPh3] with Cp3Ln(III)(THF) (Ln(III) = Sm(III), Tb(III), Dy(III), Yb(III)) or Cp2Lu(III)Cl(THF), a series of middle- and heavy-lanthanocene monosilyl/disilyl ate-complexes ([(DME)3Li][Cp3Ln(III)SiPh3] and [(DME)3Li][Cp2Lu(III)(SiPh3)2] were synthesized. The structures of the obtained lanthanocene monosilyl/disilyl ate-complexes were determined by single crystal X-ray diffraction. Together with the previously reported [(DME)3Li][Cp3La(III)SiPh3] and [(DME)3Li][Cp3Ce(III)SiPh3], a complex group comprising silyl light-, middle- and heavy-lanthanocene with identical core coordination pattern are presented. The structure analysis of this group of complexes showed that their key geometric parameters, including the Ln(III)–Si bond lengths and Ln(III)–Si–Cph/Cph–Si–Cph angles, were linearly correlated with the ionic radii of Ln(III) centers. Computational studies based on density functional theory calculations suggested the strongly polarized nature of the Ln(III)–Si bonds in these ate-complexes. The UV-Vis spectroscopy measurements of this group of ate-complexes showed that the characteristic absorptions were hypsochromically shifted for complexes with heavier Ln(III) centers. In addition, as revealed by the time-dependent density functional theory analysis, the HOMOs, in which the Ln(III)–Si σ-bonding orbitals were the dominant components, of these complexes acted as main donor orbitals in the major electron transitions.
International Journal of Bifurcation and Chaos ( IF 2.45 ) Pub Date: 2023-07-09 , DOI:
10.1002/cjoc.202300310
An efficient Pd/Cu-catalyzed oxidative self-carbonylation of arylhydrazine with CO and molecular oxygen as an oxidant to afford symmetrical biaryl ketones via C-N bond activation has been developed. In this approach, arylhydrazine hydrochlorides are used as a green arylating agent which releases nitrogen and water as a byproduct. This developed protocol significantly restricts the formation of aryl iodide and homo-coupled azobenzene products even under favorable conditions. A library of symmetrical biaryl ketones with wide functionalities was synthesized in good yields under mild conditions.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
数学2区 | MATHEMATICS, INTERDISCIPLINARY APPLICATIONS 数学跨学科应用3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.00 | 90 | Science Citation Index Science Citation Index Expanded | Not |
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